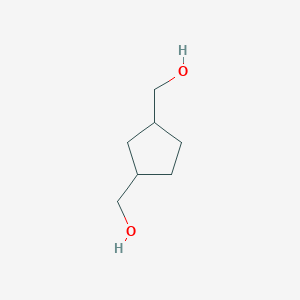
Cyclopentane-1,3-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane-1,3-diyldimethanol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentane-1,3-diyldimethanol can be synthesized through several methods. One common route involves the reduction of 1,3-cyclopentanedicarboxylic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,3-cyclopentanedimethanol may involve catalytic hydrogenation of 1,3-cyclopentanedione. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane-1,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclopentanedicarboxylic acid.
Reduction: Further reduction can yield cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Cyclopentanedicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane compounds.
Aplicaciones Científicas De Investigación
Cyclopentane-1,3-diyldimethanol has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of biobased polymers.
Materials Science: The compound is utilized in the production of high-performance materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
Mecanismo De Acción
The mechanism of action of 1,3-cyclopentanedimethanol primarily involves its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The hydroxyl groups also enable the compound to undergo various chemical transformations, facilitating its incorporation into larger molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclopentanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Cyclopentanediol: Similar structure but with hydroxyl groups on different carbon atoms.
Cyclopentane-1,3-dione: A diketone with carbonyl groups instead of hydroxyl groups.
Uniqueness
Cyclopentane-1,3-diyldimethanol is unique due to the positioning of its hydroxyl groups, which allows for specific chemical reactivity and applications. Its structure enables the formation of stable polymers and materials with desirable properties, distinguishing it from other cyclopentane derivatives .
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2 |
Clave InChI |
AYVGBNGTBQLJBG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CO)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














